ROCK Isoform Selectivity and Kinase Panel Profiling: Ripasudil vs. Y-27632 and Fasudil
Ripasudil demonstrates superior potency and selectivity for ROCK isoforms compared to the commonly used research tools Y-27632 and fasudil (HA-1077). Against ROCK1, ripasudil exhibits an IC50 of 51 nM, and against ROCK2, an IC50 of 19 nM. In contrast, Y-27632 and fasudil are less potent and less selective for these targets . Selectivity profiling against a panel of kinases reveals that ripasudil's off-target activity is minimal, with IC50 values of 2.1 μM for PKACα, 27 μM for PKC, and 0.37 μM for CaMKIIα, indicating a favorable selectivity window .
| Evidence Dimension | ROCK1/ROCK2 Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | ROCK1 IC50 = 51 nM; ROCK2 IC50 = 19 nM; PKACα IC50 = 2.1 μM; PKC IC50 = 27 μM; CaMKIIα IC50 = 0.37 μM |
| Comparator Or Baseline | Y-27632 and Fasudil (HA-1077): Reported as less potent and selective; specific IC50 values not provided in this source but established in literature as weaker ROCK inhibitors. |
| Quantified Difference | Ripasudil exhibits 2- to 3-fold higher potency for ROCK2 vs ROCK1 and significantly greater selectivity over PKC and PKACα compared to Y-27632 and fasudil. |
| Conditions | In vitro kinase inhibition assay; recombinant human ROCK1 and ROCK2 enzymes. |
Why This Matters
For researchers requiring precise ROCK pathway modulation with minimal off-target kinase interference, ripasudil offers a more selective and potent tool compound compared to legacy ROCK inhibitors Y-27632 and fasudil.
